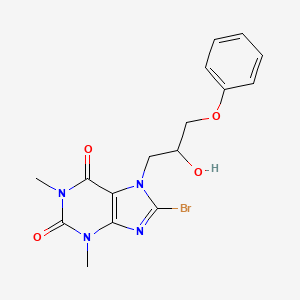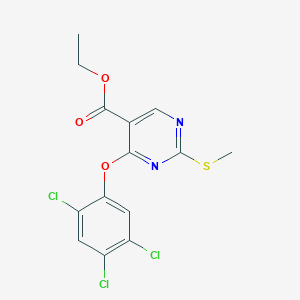
8-Bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione is a brominated derivative of the xanthine family, which includes well-known compounds such as caffeine and theophylline. This compound is characterized by its bromine atom at the 8-position and a phenoxypropyl group at the 7-position, making it a unique molecule with potential biological and chemical applications[_{{{CITATION{{{2{Synthesis and Physicochemical Properties of 8-bromo-7-2-hydroxy-3-(4 ...[{{{CITATION{{{_1{Synthesis and Antioxidant Activity of 8-bromo-7-(2-hydroxy-3 ...](https://link.springer.com/article/10.1007/s10600-018-2397-9).
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-dimethylxanthine as the starting material[_{{{CITATION{{{_2{Synthesis and Physicochemical Properties of 8-bromo-7-2-hydroxy-3-(4 ....
Halogenation: Bromination of the xanthine core at the 8-position is achieved using brominating agents such as bromine (Br2) in the presence of a suitable catalyst[_{{{CITATION{{{_2{Synthesis and Physicochemical Properties of 8-bromo-7-2-hydroxy-3-(4 ....
Phenoxypropyl Group Introduction: The phenoxypropyl group is introduced through a nucleophilic substitution reaction, where 2-hydroxy-3-phenoxypropyl chloride reacts with the brominated xanthine[_{{{CITATION{{{2{Synthesis and Physicochemical Properties of 8-bromo-7-2-hydroxy-3-(4 ...[{{{CITATION{{{_1{Synthesis and Antioxidant Activity of 8-bromo-7-(2-hydroxy-3 ...](https://link.springer.com/article/10.1007/s10600-018-2397-9).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound[_{{{CITATION{{{2{Synthesis and Physicochemical Properties of 8-bromo-7-2-hydroxy-3-(4 ...[{{{CITATION{{{_1{Synthesis and Antioxidant Activity of 8-bromo-7-(2-hydroxy-3 ...](https://link.springer.com/article/10.1007/s10600-018-2397-9).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered to enhance sustainability.
Types of Reactions:
Reduction: Reduction reactions can be performed to remove the bromine atom, resulting in the formation of different xanthine derivatives.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace the bromine atom or other substituents on the xanthine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives of the xanthine core.
Reduction Products: Xanthine derivatives without the bromine atom.
Substitution Products: Various substituted xanthines depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals[_{{{CITATION{{{2{Synthesis and Physicochemical Properties of 8-bromo-7-2-hydroxy-3-(4 ...[{{{CITATION{{{1{Synthesis and Antioxidant Activity of 8-bromo-7-(2-hydroxy-3 ...](https://link.springer.com/article/10.1007/s10600-018-2397-9). Biology: It serves as a tool in biological research to study the effects of xanthine derivatives on cellular processes and enzyme activities. Medicine: {{{CITATION{{{_1{Synthesis and Antioxidant Activity of 8-bromo-7-(2-hydroxy-3 ...](https://link.springer.com/article/10.1007/s10600-018-2397-9). Industry: The compound is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which 8-Bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione exerts its effects involves the interaction with molecular targets such as adenosine receptors and enzymes involved in nucleotide metabolism. The compound may inhibit or activate these targets, leading to biological effects such as increased diuresis, anti-inflammatory action, and bronchodilation.
相似化合物的比较
Caffeine: A well-known xanthine derivative with stimulant properties.
Theophylline: Another xanthine derivative used as a bronchodilator.
Paracetamol: A compound with analgesic and anti-inflammatory properties.
Uniqueness: Unlike caffeine and theophylline, 8-Bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione has a bromine atom and a phenoxypropyl group, which contribute to its unique chemical and biological properties[_{{{CITATION{{{2{Synthesis and Physicochemical Properties of 8-bromo-7-2-hydroxy-3-(4 ...[{{{CITATION{{{_1{Synthesis and Antioxidant Activity of 8-bromo-7-(2-hydroxy-3 ...](https://link.springer.com/article/10.1007/s10600-018-2397-9).
This compound's unique structure and properties make it a valuable tool in scientific research and potential therapeutic applications. Its synthesis and reactions are well-documented, and its applications span across various fields, highlighting its importance in both chemistry and medicine.
属性
IUPAC Name |
8-bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O4/c1-19-13-12(14(23)20(2)16(19)24)21(15(17)18-13)8-10(22)9-25-11-6-4-3-5-7-11/h3-7,10,22H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGGRYHIQWBKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(COC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclopentyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2916661.png)
![1-[(2-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2916662.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2916663.png)

![N'-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(diethylamino)ethyl]ethanediamide](/img/structure/B2916667.png)



![5-(4-Methylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2916672.png)

![3-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine](/img/structure/B2916677.png)

![8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2916681.png)
